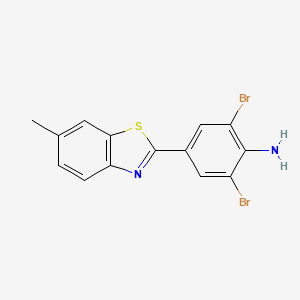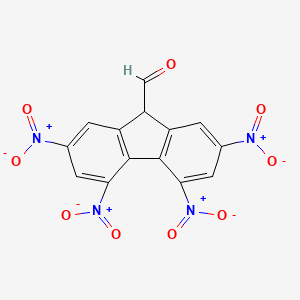![molecular formula C19H19BrN4O5 B11553109 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11553109.png)
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-NITROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenoxy group, a nitrophenyl group, and an acetamido-imino linkage, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Bromination: Introduction of a bromine atom to the phenoxy group.
Acetylation: Formation of the acetamido group.
Nitration: Addition of a nitro group to the phenyl ring.
Coupling Reactions: Linking the various functional groups to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism by which (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-NITROPHENYL)BUTANAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C19H19BrN4O5 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(3-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H19BrN4O5/c1-12-6-7-17(16(20)8-12)29-11-19(26)23-22-13(2)9-18(25)21-14-4-3-5-15(10-14)24(27)28/h3-8,10H,9,11H2,1-2H3,(H,21,25)(H,23,26)/b22-13+ |
InChI 键 |
WVHSBPISNGBHDT-LPYMAVHISA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553029.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11553036.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11553058.png)
![2-Bromo-N-(4-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B11553063.png)
![N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11553071.png)
![3-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11553080.png)

![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)

![(3E)-3-[({[(4-Methoxyphenyl)methoxy]carbonyl}amino)imino]-N-(naphthalen-2-YL)butanamide](/img/structure/B11553106.png)

![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553135.png)
